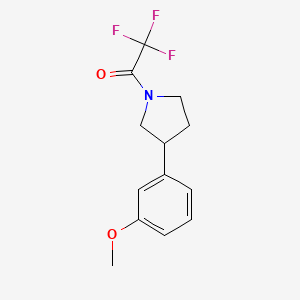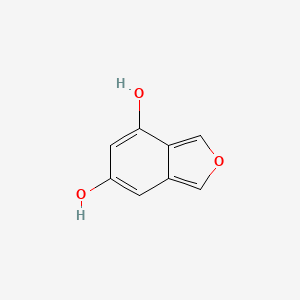
2-Benzofuran-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobenzofuran-4,6-diol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. Isobenzofuran-4,6-diol, in particular, has garnered interest due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the benzofuran ring. For instance, the Diels-Alder reaction is often employed to synthesize benzofuran derivatives, including isobenzofuran-4,6-diol .
Industrial Production Methods: Industrial production of isobenzofuran-4,6-diol may involve multi-step processes starting from commercially available starting materials. These processes are optimized for high yield and purity, often involving catalytic reactions and purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Isobenzofuran-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert isobenzofuran-4,6-diol to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed:
Applications De Recherche Scientifique
Isobenzofuran-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Isobenzofuran-4,6-diol is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isobenzofuran-4,6-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Isobenzofuran-4,6-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 2,3-dihydrobenzofuran, and 4,5-dihydroxybenzofuran are some related compounds.
Propriétés
Numéro CAS |
722458-14-2 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-benzofuran-4,6-diol |
InChI |
InChI=1S/C8H6O3/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-4,9-10H |
Clé InChI |
VFJHDXXCGLXOCO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=COC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
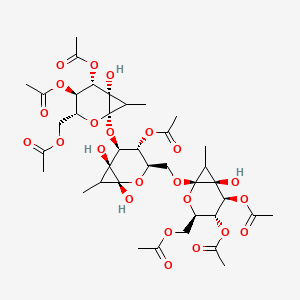
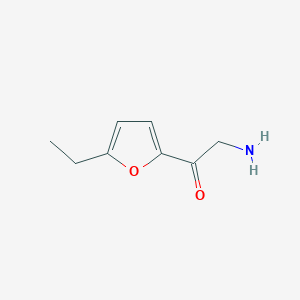
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
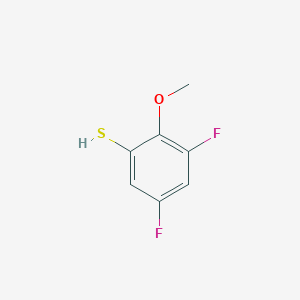
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
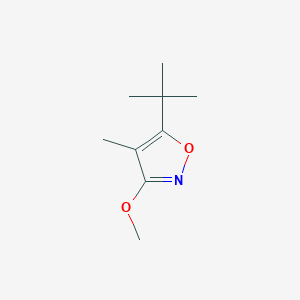
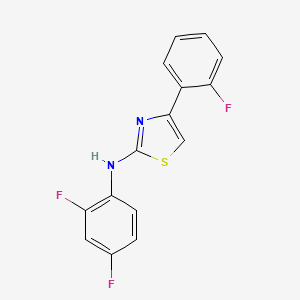
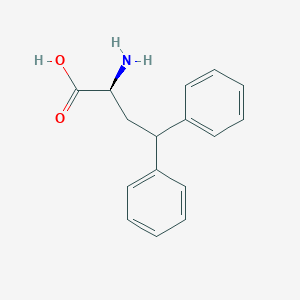
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
